3-(4-Phenoxyphenoxy)-propan-1-ol is an organic compound characterized by the presence of a propan-1-ol structure with two phenoxy groups attached to the central carbon chain. Its molecular formula is , and it has a molecular weight of approximately 244.29 g/mol. The compound is recognized for its potential applications in various fields, including chemistry, biology, and materials science.
These reactions enable the compound to serve as a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that derivatives of 3-(4-Phenoxyphenoxy)-propan-1-ol exhibit significant biological activities. In particular, studies have explored its potential as an insect growth regulator, demonstrating effectiveness against specific larvae such as Culex pipiens pallens and Musca domestica. The compound's activity is closely related to its ability to mimic juvenile hormones, which are crucial for insect development . Additionally, its derivatives are investigated for their pharmacological properties, including potential therapeutic effects and toxicity profiles .
The synthesis of 3-(4-Phenoxyphenoxy)-propan-1-ol can be achieved through various methods:
3-(4-Phenoxyphenoxy)-propan-1-ol finds applications across multiple domains:
Studies on the interactions of 3-(4-Phenoxyphenoxy)-propan-1-ol with biological systems have revealed insights into its mechanism of action. Research has focused on how its structural components influence biological activity, particularly regarding its role as an insect growth regulator. Understanding these interactions aids in optimizing the compound for specific applications in agriculture and medicine .
Several compounds share structural similarities with 3-(4-Phenoxyphenoxy)-propan-1-ol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Phenoxyphenoxy)-propan-1-ol | Propan-1-ol derivative | Exhibits different biological activities |
| 2-(4-Fluorophenoxy)-propan-1-ol | Fluorinated phenoxy derivative | Potentially enhanced bioactivity due to fluorine |
| (±)-2-(4-Nitrophenoxy)-propan-1-ol | Nitro-substituted phenoxy derivative | Increased reactivity due to nitro group |
While these compounds may share a similar backbone, their unique substituents (like fluorine or nitro groups) significantly influence their chemical reactivity and biological activity. This highlights the importance of structural variations in determining the properties and applications of these compounds .
The compound 3-(4-Phenoxyphenoxy)-propan-1-ol first appeared in scientific literature in the early 2000s, with its PubChem entry established in 2006. Early research focused on its structural characterization and potential as a synthetic intermediate. A pivotal advancement came from patent JPH0789953B2 (1995), which described enzymatic resolution methods for stereoisomers of related phenoxyphenoxy propanols. Although this patent primarily addressed 2-(4-phenoxyphenoxy)-propan-1-ol, it laid groundwork for understanding the biochemical processing of analogous compounds. Subsequent innovations, such as the synthetic method for 1-(4-phenoxyphenyl)-2-propyl alcohol (CN105330519A, 2015), demonstrated scalable routes to structurally similar molecules. These developments underscored the industrial relevance of phenoxyphenoxy propanols.
3-(4-Phenoxyphenoxy)-propan-1-ol exemplifies the broader class of aryl ether alcohols, which are critical in medicinal chemistry for their ability to modulate biological activity through hydrogen bonding and lipophilic interactions. Its dual phenoxy groups enhance stability and bioavailability, making it a candidate for drug discovery. Furthermore, its role as a chiral building block in asymmetric synthesis has been explored, particularly in generating enantiomerically pure compounds for agrochemicals.
The compound exhibits the following properties:
Comparative analysis with related compounds reveals distinct bioactive profiles (Table 1).
Table 1: Structural and Functional Comparison of Phenoxyphenoxy Propanol Derivatives
The systematic name 3-(4-phenoxyphenoxy)propan-1-ol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies:
Alternative systematic names include 3-(4-phenoxy-phenoxy)-propan-1-ol, which emphasizes the para-substitution pattern of the phenoxy groups [1].
Key identifiers for this compound include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 10243540 | [1] |
| Molecular Formula | C₁₅H₁₆O₃ | [1] [3] [6] |
| Molecular Weight | 244.28 g/mol | [1] [6] |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCO | [1] |
| InChIKey | YYVVQNBUGRCBLS-UHFFFAOYSA-N | [1] |
While the CAS Registry Number is not explicitly listed in the provided sources, structural analogs such as 1-(4-phenoxyphenoxy)-2-propanol (CAS 57650-78-9) highlight the importance of positional isomerism in registry assignments [3] [6].
3-(4-Phenoxyphenoxy)-propan-1-ol belongs to two functional classes:
Related compounds include:
Isomerism in this compound arises from:
A comparative analysis of isomers is summarized below:
| Property | 3-(4-Phenoxyphenoxy)-propan-1-ol | 1-(4-Phenoxyphenoxy)-2-propanol |
|---|---|---|
| Hydroxyl Position | C1 | C2 |
| Alcohol Classification | Primary | Secondary |
| Molecular Formula | C₁₅H₁₆O₃ | C₁₅H₁₆O₃ |
| Melting Point | Not reported | 70–72°C |
| Boiling Point | Not reported | Not available |
| PubChem CID | 10243540 | Not listed |
This structural diversity underscores the significance of synthetic pathways in determining isomer prevalence and application suitability [6].
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The molecule adopts a conformation where the phenoxy groups rotate freely around the ether linkages, creating a non-planar structure. Computational models suggest that steric hindrance between the two bulky phenoxy groups limits rotational freedom, favoring a staggered arrangement around the propane backbone [1].
The hydroxyl group on the propanol chain enables hydrogen bonding with polar solvents, enhancing solubility in alcohols and ethers compared to non-functionalized diaryl ethers [1] [8].
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A modified Williamson ether synthesis is commonly employed, reacting 4-phenoxyphenol with 3-bromopropan-1-ol under basic conditions. Copper catalysis may accelerate the reaction, mirroring methods used for diphenyl ether derivatives [1] [8].
While direct applications are not detailed in the provided sources, structural analogs like diphenyl ether are utilized in heat transfer fluids and polymer stabilizers, suggesting potential niche uses for this compound [8].
The molecular structure of 3-(4-Phenoxyphenoxy)-propan-1-ol is characterized by a linear three-carbon propanol backbone with a complex aromatic ether substituent at the third carbon position. The compound has the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name is 3-(4-phenoxyphenoxy)propan-1-ol, with the simplified molecular input line entry system representation: C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCO [2].
The structural framework consists of two phenyl rings connected through an ether linkage, with the outer phenyl ring (4-phenoxyphenoxy) attached to a propanol chain. The International Chemical Identifier string (InChI=1S/C15H16O3/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2) confirms the complete connectivity pattern [2]. The three-dimensional conformational analysis indicates that the molecule exhibits considerable flexibility due to six rotatable bonds, allowing for multiple spatial arrangements [2].
The compound exhibits no defined stereochemical centers, as indicated by the absence of stereocenter counts in the molecular descriptor data [2]. The exact mass is 244.109944368 Da, which corresponds to the monoisotopic mass [2]. The heavy atom count is 18, consisting of 15 carbon atoms, one nitrogen atom would be incorrect - actually consisting of 15 carbon atoms and 3 oxygen atoms [2].
3-(4-Phenoxyphenoxy)-propan-1-ol presents as a solid at room temperature, with reported melting point values ranging from 71-72°C for closely related structural analogs [3]. The compound exhibits characteristics typical of aromatic alcohol compounds, displaying limited solubility in polar solvents and enhanced solubility in organic media [3].
The organoleptic properties of the compound have not been extensively documented in the available literature. However, based on structural similarity to related phenoxyphenoxy compounds, the material is expected to be essentially odorless or exhibit a faint aromatic character typical of substituted phenol derivatives [4]. The compound appears as a white to off-white solid when purified, as indicated by analytical specifications for similar phenoxyphenoxy propanol derivatives [3].
The physical appearance characteristics align with those of other aromatic ether alcohols, which typically manifest as crystalline or amorphous solids depending on the purification method and storage conditions [4]. The structural features suggest that the compound would exhibit moderate hydrophilic character due to the terminal hydroxyl group while maintaining significant lipophilic properties from the extended aromatic system [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 244.28 g/mol | [1] [2] |
| Exact Mass | 244.109944368 Da | [2] |
| Topological Polar Surface Area | 38.7 Ų | [2] |
| XLogP3-AA | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Complexity | 206 | [2] |
The partition coefficient (XLogP3-AA) of 3.1 indicates moderate lipophilicity, suggesting the compound would demonstrate intermediate solubility characteristics between polar and nonpolar solvents [2]. This value is consistent with the structural presence of both aromatic ether groups and a terminal alcohol functionality.
The topological polar surface area of 38.7 square angstroms reflects the contribution of the three oxygen atoms to the molecular polarity [2]. This parameter is significant for predicting biological membrane permeability and drug-like properties. The hydrogen bonding capacity is defined by one donor (the hydroxyl group) and three acceptors (the three oxygen atoms), which influences intermolecular interactions and solubility behavior [2].
The molecular complexity value of 206 indicates a moderately complex structure relative to simple organic molecules, reflecting the presence of multiple aromatic rings and ether linkages [2]. The six rotatable bonds contribute to conformational flexibility, which may influence the compound's physical properties and biological activity [2].
The stability profile of 3-(4-Phenoxyphenoxy)-propan-1-ol is influenced by several structural factors. The compound demonstrates moderate thermal stability, with the aromatic ether linkages providing resistance to thermal decomposition under normal storage conditions [4]. Environmental factors such as pH and temperature can affect the compound's stability and reactivity characteristics [4].
The primary alcohol functional group represents the most reactive site in the molecule, susceptible to typical alcohol reactions including oxidation to aldehydes and carboxylic acids, esterification, and etherification [5]. The phenoxy groups provide electron-donating effects that can influence the reactivity of the aromatic rings toward electrophilic substitution reactions [6].
Hydrolytic stability studies indicate that phenoxyphenoxy compounds can undergo cleavage under extreme conditions, particularly at elevated temperatures and in the presence of strong acids or bases [7]. The degradation pathway typically involves ether bond cleavage, potentially forming phenolic intermediates such as 4-phenoxyphenol [7].
The compound exhibits good chemical stability under ambient conditions when stored properly. Safety data sheets recommend storage at ambient temperature with protection from moisture and light to maintain chemical integrity [3]. The stability can be compromised under oxidative conditions, particularly in the presence of strong oxidizing agents [3].
The spectroscopic profile of 3-(4-Phenoxyphenoxy)-propan-1-ol provides essential structural confirmation and analytical identification parameters. Nuclear magnetic resonance spectroscopy data indicate characteristic signals consistent with the proposed structure [2].
Mass Spectrometry Data: The compound exhibits fragmentation patterns typical of phenoxyphenoxy alcohols under electron ionization conditions. The molecular ion peak appears at m/z 244, corresponding to the molecular weight [2]. Characteristic fragments include loss of the propanol chain and successive degradation of the aromatic ether system [2].
¹³C Nuclear Magnetic Resonance Spectroscopy: The carbon-13 spectrum displays signals distributed across the typical chemical shift ranges for aromatic and aliphatic carbons [2]. The aromatic carbons appear in the region between 120-160 ppm, while the aliphatic carbons of the propanol chain resonate at lower field positions [8] [9]. The quaternary aromatic carbons involved in ether linkages show characteristic downfield shifts [8] [9].
Infrared Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the functional groups present in the molecule [2]. The hydroxyl group displays a broad absorption band in the region of 3200-3600 cm⁻¹, typical of alcohol O-H stretching vibrations [10] [11]. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹ [10] [11]. The aromatic C=C stretching vibrations are observed in the region of 1450-1650 cm⁻¹ [10] [11]. The C-O stretching vibrations of the ether linkages appear in the fingerprint region between 1000-1300 cm⁻¹ [10] [11].